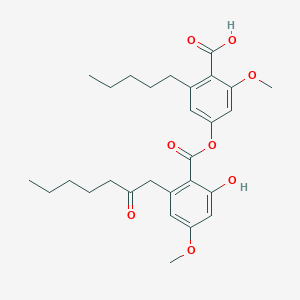

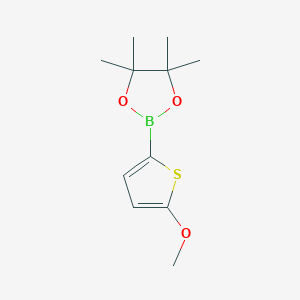

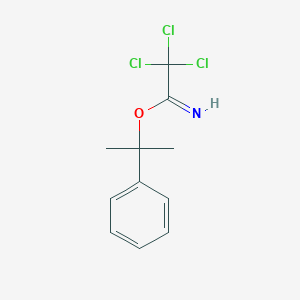

2-Chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl dimethyl phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of phosphorus-containing compounds often involves complex reactions with transition metals or through reactions involving phosphorylation. For example, phosphorus-(III)-compounds react with zerovalent transition metals to form coordination compounds, indicating a methodology that could be adapted for synthesizing compounds with similar structures to 2-Chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl dimethyl phosphate (Kaukorat, Fischer, Jones, & Schmutzler, 1992).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl dimethyl phosphate is characterized by coordination to metals through phosphorus and nitrogen atoms, as evidenced by crystal and molecular structure analyses. These analyses highlight the bidentate ligand nature and the ligand "bite" angles, which are crucial for understanding the spatial arrangement and reactivity (Kaukorat et al., 1992).

Chemical Reactions and Properties

Chemical reactivity studies have shown that compounds with similar structures can undergo a variety of reactions, including cyclization and interaction with phosphorus reagents, leading to the formation of novel compounds. These reactions are influenced by the specific functional groups present in the molecule (Ali et al., 2019).

Wissenschaftliche Forschungsanwendungen

Environmental and Health Impacts of Organophosphorus Compounds

Environmental Occurrence and Risks : Organophosphorus flame retardants, such as Tris(1,3-dichloro-2-propyl)phosphate (TDCPP), have been identified as emerging environmental contaminants due to their widespread use in consumer products. These compounds have been found in various environmental matrices, biota, and humans, raising concerns about potential health effects. Research has indicated that TDCPP exhibits acute, developmental, and reproductive toxicity in animals, as well as cytotoxicity and endocrine-disrupting effects in human cell lines (Wang et al., 2020).

Organophosphorus Ester (OPE) Flame Retardants in Food : The presence of OPE flame retardants and plasticizers in foodstuffs has been documented, with research suggesting variations in OPE levels based on location and food categories. This highlights the potential for human exposure through dietary intake, though the health implications of such exposure are still being explored (Li et al., 2019).

Applications and Properties of Related Compounds

Flame Retardancy : Organophosphorus compounds have been extensively used as flame retardants in various materials. Research has focused on understanding the effectiveness, environmental fate, and potential health impacts of these compounds, aiming to optimize their use while minimizing adverse effects (Bruchajzer, Frydrych, & Szymańska, 2015).

Biochemical Applications : Studies have explored the biochemical mechanisms and effects of organophosphorus compounds, including their interactions with biological systems, toxicity profiles, and potential for remediation and therapeutic applications. This includes research into the enzymatic activities influenced by these compounds and their metabolic pathways (Nordberg, 2007).

Eigenschaften

IUPAC Name |

2-[[(E)-3-chlorobut-2-enoyl]amino]ethyl dimethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClNO5P/c1-7(9)6-8(11)10-4-5-15-16(12,13-2)14-3/h6H,4-5H2,1-3H3,(H,10,11)/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMRZPQLAUDHCO-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NCCOP(=O)(OC)OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)NCCOP(=O)(OC)OC)/Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClNO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl dimethyl phosphate | |

CAS RN |

13171-22-7 |

Source

|

| Record name | Desethylphosphamidon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013171227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propanal](/img/structure/B42086.png)

![(19S)-8-[(Dimethylamino)methyl]-19-ethyl-7,12,19-trihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B42117.png)